![molecular formula C9H11N7O2 B12631622 ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12631622.png)
ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C9H11N7O2 and a molecular weight of 249.229 g/mol . This compound features a unique structure that combines a pyrimidine ring with a tetrazole ring, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates . The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion to an aromatic compound.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Analyse Des Réactions Chimiques
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in treating diseases caused by protozoa.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei .
Comparaison Avec Des Composés Similaires
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate can be compared with other similar compounds, such as:
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Tetrazole Derivatives: Compounds with a tetrazole ring that show similar chemical reactivity and applications.
Propriétés
Formule moléculaire |
C9H11N7O2 |
|---|---|
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C9H11N7O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3,(H2,10,11,12) |
Clé InChI |
PTRZBEXDVHNGMU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)
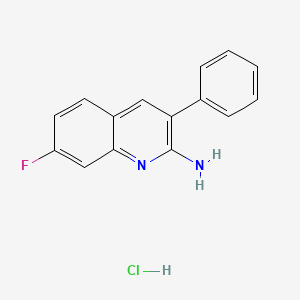
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)
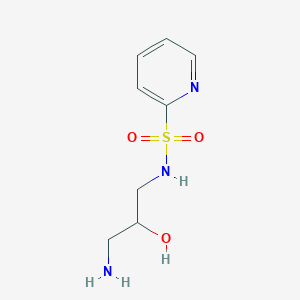
![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)
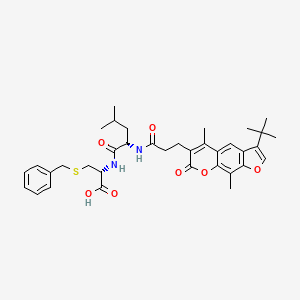
![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)
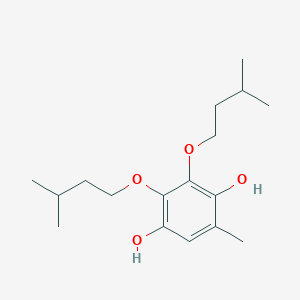
![1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12631586.png)
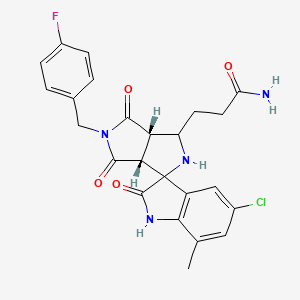
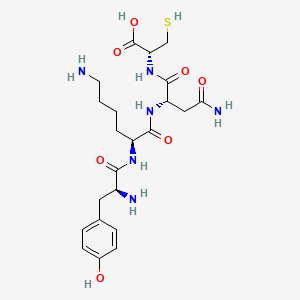
![5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B12631594.png)
